17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gestadienol is synthesized through a series of chemical reactions involving the modification of progesterone. . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of Gestadienol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Gestadienol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, isopropyl palmitate, and diluents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of Gestadienol, which may have different biological activities and applications .
Scientific Research Applications
Mechanism of Action
Gestadienol exerts its effects by binding to progesterone receptors in target cells . This binding activates specific molecular pathways that regulate gene expression and cellular functions. The compound’s mechanism of action involves modulation of hormonal activity, which can influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Gestadienol include:
Gestadienol acetate: A derivative with an acetate ester at the C17α position.
Algestone acetophenide: Another synthetic steroid with similar structural features.
Demegestone: A progestin with comparable biological activity.
Uniqueness
Gestadienol is unique due to its specific structural modifications, such as the double bond between the C6 and C7 positions and the hydroxyl group at the 17α position
Properties
IUPAC Name |
17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,17-18,23H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRODSNSLNRWYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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